

Introduction: The Significance of (3-Chloro-4-fluorophenyl)thiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Chloro-4-fluorophenyl)thiourea

Cat. No.: B1596470

[Get Quote](#)

Thiourea and its derivatives represent a cornerstone in modern medicinal and agricultural chemistry, prized for their versatile reactivity and wide spectrum of biological activities.^{[1][2]} These compounds serve as crucial scaffolds in the design of novel therapeutic agents and agrochemicals.^{[2][3]} Within this important class, **(3-Chloro-4-fluorophenyl)thiourea**, with the chemical formula C₇H₆CIFN₂S, emerges as a compound of significant interest.^[3] Its structure, featuring a reactive thiourea functional group and a halogenated phenyl ring, makes it a valuable intermediate for synthesizing diverse, biologically active molecules.^{[3][4]} The presence of both chlorine and fluorine atoms on the phenyl ring—the chlorofluorophenyl moiety—is particularly notable, as halogenation is a well-established strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.^[1]

This guide offers a comprehensive exploration of the core physicochemical properties of **(3-Chloro-4-fluorophenyl)thiourea**. As a senior application scientist, the aim is not merely to present data, but to provide a cohesive narrative that explains the causality behind experimental choices and the implications of the compound's structural features. This document will serve as a technical resource, detailing its synthesis, structural characterization, and established applications, thereby providing a solid foundation for professionals engaged in drug discovery, materials science, and biochemical research.^[3]

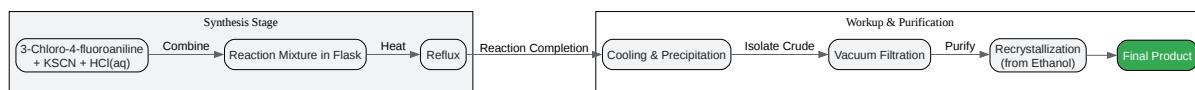
Core Physicochemical Data

A summary of the fundamental physicochemical properties of **(3-Chloro-4-fluorophenyl)thiourea** is presented below. This data is critical for handling, storage, and application of the compound in a research setting.

Property	Value	Source(s)
CAS Number	154371-25-2	[3][5][6][7]
Molecular Formula	C ₇ H ₆ ClFN ₂ S	[3][5][8]
Molecular Weight	204.65 g/mol	[3][6][8][9]
Appearance	White to off-white crystalline powder	[3][4][7]
Melting Point	179 - 183 °C	[3][4][9]
Purity	≥ 98% (by HPLC)	[3][4]
Storage Conditions	Room Temperature, recommended in a cool, dark place (<15°C) under inert gas	[3]

Synthesis and Purification: A Validated Protocol

The synthesis of N-aryl thioureas is a well-established process in organic chemistry. For **(3-Chloro-4-fluorophenyl)thiourea**, a common and efficient method involves the reaction of the corresponding aniline with a source of thiocyanate. This approach is reliable and yields the product in high purity after appropriate workup.


Rationale for Synthetic Approach

The chosen method, reacting 3-chloro-4-fluoroaniline with potassium thiocyanate in an acidic medium, is a variation of the classic thiourea synthesis. The acid protonates the thiocyanate ion, forming isothiocyanic acid (HNCS) in situ. The highly nucleophilic amino group of the aniline then attacks the electrophilic carbon of the isothiocyanic acid, leading to the formation of the desired thiourea derivative. This one-pot reaction is favored for its operational simplicity and good yields.

Detailed Experimental Protocol

- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-fluoroaniline in a mixture of water and concentrated hydrochloric acid.
- Reaction Initiation: Add a solution of potassium thiocyanate (KSCN) in water to the flask.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the mixture to room temperature, which will cause the product to precipitate out of the solution.
- Purification: Collect the crude solid by vacuum filtration and wash with cold water. The primary purification method is recrystallization from an ethanol solution. Dissolve the crude product in hot ethanol and allow it to cool slowly. The pure crystals of **(3-Chloro-4-fluorophenyl)thiourea** will form and can be isolated by filtration.^[8]
- Drying and Characterization: Dry the purified crystals under vacuum. The final product's identity and purity should be confirmed using techniques such as NMR, FT-IR, and melting point analysis.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **(3-Chloro-4-fluorophenyl)thiourea**.

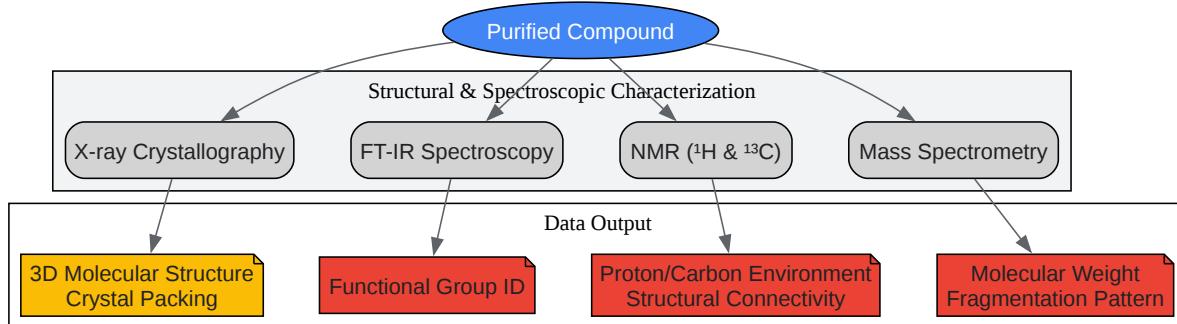
Structural Elucidation and Spectroscopic Profile

The precise three-dimensional structure and spectroscopic fingerprints of a molecule are paramount for understanding its reactivity and potential biological interactions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of **(3-Chloro-4-fluorophenyl)thiourea**. A detailed study reveals its key conformational and packing features.
[8]

The molecule crystallizes in the triclinic system. A crucial structural parameter is the dihedral angle between the plane of the benzene ring and the thiourea group, which is reported to be 63.62 (3)°.[8] This non-planar conformation is a common feature in N-aryl thioureas. The crystal packing is stabilized by a network of intermolecular hydrogen bonds, specifically N—H···S and N—H···Cl interactions, which link adjacent molecules together.[8]


Crystal Data Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.4642 (1)
b (Å)	8.3919 (1)
c (Å)	9.6469 (2)
α (°)	105.228 (1)
β (°)	94.455 (1)
γ (°)	95.321 (1)
Volume (Å ³)	422.58 (1)
Z	2
(Data sourced from Fun, H. K., et al., 2006)[8]	

Spectroscopic Analysis

A combination of spectroscopic techniques provides a comprehensive profile of the molecule, confirming its functional groups and overall structure.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. For thiourea derivatives, characteristic peaks include:
 - N-H Stretching: Vibrations in the range of 3100-3400 cm^{-1} , often appearing as multiple bands due to symmetric and asymmetric stretching.[10]
 - C=S Stretching (Thioamide): This vibration typically appears in the region of 700-850 cm^{-1} and 1300-1400 cm^{-1} .[11][12]
 - C-N Stretching: Found in the 1400-1600 cm^{-1} region.[12]
 - Aromatic C-H and C=C Stretching: Peaks corresponding to the substituted benzene ring.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the chloro and fluoro substituents. The N-H protons of the thiourea group would appear as broad singlets, typically in the downfield region, and their chemical shift can be concentration-dependent.
 - ^{13}C NMR: The carbon spectrum is characterized by the thiocarbonyl (C=S) carbon resonance, which is typically found significantly downfield (~180 ppm).[13] Signals for the aromatic carbons would also be present, with their shifts determined by the halogen substituents.
- Mass Spectrometry (MS): Electron ionization mass spectrometry would show a clear molecular ion peak (M^+) corresponding to the molecular weight of 204.65 g/mol. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an $\text{M}+2$ peak approximately one-third the intensity of the M^+ peak). The fragmentation pattern would likely involve cleavage of the C-N bonds adjacent to the thiourea group.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the characterization of the synthesized compound.

Applications and Field-Proven Insights

The utility of **(3-Chloro-4-fluorophenyl)thiourea** stems from its role as a versatile chemical intermediate. Its structural motifs are frequently found in molecules with significant biological activity.

- **Pharmaceutical Development:** This compound is a key building block in the synthesis of novel pharmaceuticals.^[3] Thiourea derivatives are known to exhibit a wide range of bioactivities, including antibacterial, antifungal, anticancer, and antiviral properties.^{[1][3][13]} The specific 3-chloro-4-fluorophenyl substitution pattern has been explored to enhance the potency and selectivity of these agents. For instance, fluoro- and chloro-substituted arylthioureas have demonstrated superior antimicrobial properties.^[1] They are investigated for their potential to inhibit key enzymes or disrupt metabolic pathways in pathogens and cancer cells.^{[1][3][14]}
- **Agrochemical Chemistry:** In agriculture, it serves as an intermediate for creating herbicides and fungicides.^[3] The thiourea scaffold is effective in designing molecules that can protect crops and improve yields.^{[2][3]}

- Biochemical Research: Researchers utilize this derivative in studies of enzyme inhibition and protein-protein interactions.[3][4] The thiourea group can act as a strong hydrogen bond donor, facilitating interactions with the active sites of enzymes like α -amylase and α -glycosidase, which are relevant targets in diabetes management.[15][16]

Conclusion

(3-Chloro-4-fluorophenyl)thiourea is a well-characterized compound with a robust set of physicochemical data supporting its use in advanced chemical research. Its straightforward synthesis, defined crystal structure, and clear spectroscopic profile make it a reliable building block. The presence of the thiourea functional group combined with the specific halogenation pattern on the phenyl ring provides a unique platform for the development of new molecules in the pharmaceutical and agrochemical sectors. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable intermediate into their research and development programs, leveraging its properties to design the next generation of bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-(3-Chloro-4-fluorophenyl)thiourea | 154371-25-2 | EGA37125 [biosynth.com]
- 6. (3-Chloro-4-fluorophenyl)thiourea 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. (3-Chloro-4-fluorophenyl)thiourea | 154371-25-2 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 8. journals.iucr.org [journals.iucr.org]

- 9. (3-chloro-4-fluorophenyl)thiourea | CAS#:154371-25-2 | Chemsoc [chemsoc.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Significance of (3-Chloro-4-fluorophenyl)thiourea]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1596470#physicochemical-properties-of-3-chloro-4-fluorophenyl-thiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

